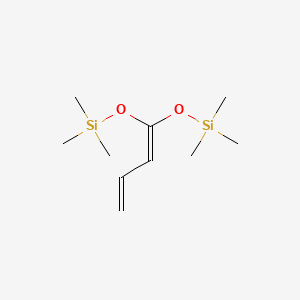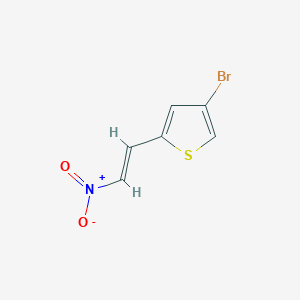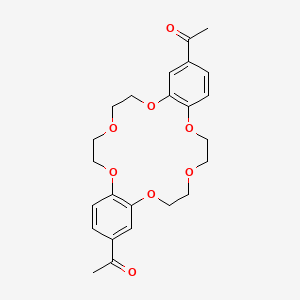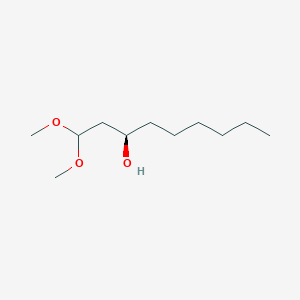![molecular formula C16H6F12N2O B1620839 [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium CAS No. 64857-70-1](/img/structure/B1620839.png)
[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium
Übersicht
Beschreibung
The compound seems to be related to the family of compounds with 3,5-Bis(trifluoromethyl)phenyl groups . These compounds are often used in the synthesis of various pharmaceuticals and have been found to exhibit antimicrobial properties .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, related compounds such as 3,5-Bis(trifluoromethyl)phenyl isothiocyanate are used as active pharmaceutical intermediates . The synthesis of these compounds often involves reactions with amines and other organic compounds .Wissenschaftliche Forschungsanwendungen
Catalyst Development
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations, particularly in H-bond catalysts . It’s a key feature in (thio)urea derivatives used as organocatalysts, activating substrates and stabilizing partially developing negative charges in transition states .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the use of (thio)urea derivatives as organocatalysts in organic chemistry .
- Results or Outcomes : The use of this motif has played a very important role in the development of H-bond organocatalysts and is used ubiquitously in such catalysts .
Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- Scientific Field : Biochemical Engineering .
- Application Summary : The compound (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) is produced via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This compound is a crucial intermediate of lipid-lowering agent .
- Methods of Application : The production involves the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The reaction parameters, amount of biocatalyst, and maltose co-substrate are optimized for high production .
- Results or Outcomes : The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment was 73.7% for the same substrate load .
Chemical Derivatization of Amino-Functionalized Model Surfaces
- Scientific Field : Surface Chemistry .
- Application Summary : 3,5-Bis(trifluoromethyl)phenyl isothiocyanate and 3,5-Bis(trifluoromethyl)phenyl isocyanate are used in the chemical derivatization of amino-functionalized model surfaces .
- Methods of Application : The exact methods of application are not specified in the sources, but it involves the use of these compounds for modifying the properties of amino-functionalized surfaces .
- Results or Outcomes : The use of these compounds allows for the modification of surface properties, which can be beneficial in various applications such as sensor development, material science, and bioengineering .
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
- Scientific Field : Organic Chemistry .
- Application Summary : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound in a reaction with 4-pyrrolidinopyridine .
- Results or Outcomes : The result is the formation of arylaminothiocarbonylpyridinium zwitterionic salts, which can have various applications in organic synthesis .
Chemical Derivatization of Self Assembled Monolayers
- Scientific Field : Surface Chemistry .
- Application Summary : 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is used in the chemical derivatization of self assembled monolayers of ω-amino-4,4′-terphenyl substituted alkanethiols .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound for modifying the properties of self assembled monolayers .
- Results or Outcomes : The use of this compound allows for the modification of surface properties, which can be beneficial in various applications such as sensor development, material science, and bioengineering .
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
- Scientific Field : Organic Chemistry .
- Application Summary : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound in a reaction with 4-pyrrolidinopyridine .
- Results or Outcomes : The result is the formation of arylaminothiocarbonylpyridinium zwitterionic salts, which can have various applications in organic synthesis .
Safety And Hazards
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F12N2O/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30(31)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGREOVFJGJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=[N+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381601 | |
| Record name | 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium | |
CAS RN |
64857-70-1 | |
| Record name | 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)
![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1620759.png)

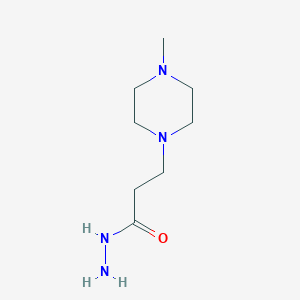




![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)
